Protostemonine

説明

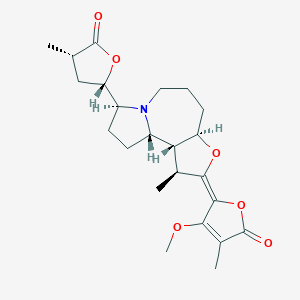

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(5Z)-4-methoxy-3-methyl-5-[(1S,2R,3S,6R,11S)-3-methyl-11-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-5-oxa-10-azatricyclo[8.3.0.02,6]tridecan-4-ylidene]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO6/c1-11-10-17(29-22(11)25)14-7-8-15-18-12(2)20(28-16(18)6-5-9-24(14)15)21-19(27-4)13(3)23(26)30-21/h11-12,14-18H,5-10H2,1-4H3/b21-20-/t11-,12-,14-,15-,16+,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGNFRYDHRYXNL-ROHJGGRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC1=O)C2CCC3N2CCCC4C3C(C(=C5C(=C(C(=O)O5)C)OC)O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](OC1=O)[C@@H]2CC[C@@H]3N2CCC[C@@H]4[C@@H]3[C@@H](/C(=C/5\C(=C(C(=O)O5)C)OC)/O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649501 | |

| Record name | (5Z)-4-Methoxy-3-methyl-5-{(3aR,10aS,10bR)-1-methyl-8-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]decahydro-2H-furo[3,2-c]pyrrolo[1,2-a]azepin-2-ylidene}furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27495-40-5 | |

| Record name | (5Z)-4-Methoxy-3-methyl-5-{(3aR,10aS,10bR)-1-methyl-8-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]decahydro-2H-furo[3,2-c]pyrrolo[1,2-a]azepin-2-ylidene}furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Phytoextraction of Protostemonine

Botanical Sources and Distribution of Protostemonine-Producing Plants

The occurrence of this compound is confined to a specific group of plants within the genus Stemona. Understanding the botanical sources and their geographical spread is fundamental to the study of this compound.

This compound has been definitively identified and isolated from several key species of the Stemona genus. The most prominent of these is Stemona japonica, where this compound is considered a major alkaloidal constituent of the roots. thieme-connect.comd-nb.infonih.gov It has also been reported in Stemona sessilifolia and Stemona parviflora. nih.govmagtechjournal.commdpi.com While these three species are primary sources, investigations into the broader genus continue to reveal related alkaloid structures. For instance, detailed studies on S. japonica have not only confirmed the presence of this compound but also led to the isolation of other related alkaloids like stemonine, bisdehydrothis compound, and various maistemonine-class alkaloids. d-nb.infonih.gov Similarly, research on S. parviflora has yielded this compound alongside other unique alkaloidal constituents. mdpi.com In some analyses, the this compound content in S. sessilifolia and S. japonica has been measured to be between 0.22% and 0.36%, whereas it was not detected in Stemona tuberosa in the same study. magtechjournal.com

Table 1: Key Stemona Species Containing this compound

| Species Name | Presence of this compound | Reference |

|---|---|---|

| Stemona japonica | Yes | thieme-connect.comd-nb.infonih.govmagtechjournal.com |

| Stemona parviflora | Yes | nih.govmdpi.com |

| Stemona sessilifolia | Yes | magtechjournal.comresearchgate.net |

| Stemona mairei | Contains this compound-type alkaloids | thieme-connect.com |

The Stemonaceae family, comprising genera such as Stemona, Croomia, and Stichoneuron, is primarily distributed throughout Southeast Asia, with extensions into tropical Australia. thieme-connect.com The genus Stemona itself includes about 25 species, many of which are twining herbs with tuberous roots that thrive in seasonal climates. thieme-connect.com

From a chemosystematic perspective, Stemona alkaloids are classified into three main structural types: the this compound-type, the stichoneurine-type, and the croomine-type. thieme-connect.comresearchgate.net This classification is based on the distinct carbon chains attached to the C-9 position of the core pyrrolo[1,2-a]azepine nucleus. thieme-connect.com The distribution of these alkaloid types is not uniform across the genus and serves as a valuable chemosystematic marker to differentiate between species groups. researchgate.netresearchgate.net

Species such as S. japonica, S. sessilifolia, and S. mairei are characterized by the accumulation of this compound-type alkaloids. thieme-connect.com In contrast, the taxonomically complex S. tuberosa group is distinguished by its production of stichoneurine-type alkaloids. researchgate.netresearchgate.net Croomine (B1227750) derivatives are more widely distributed and are found in both of these Stemona groups as well as in the genus Croomia. researchgate.netresearchgate.net This distinct chemical profiling, where certain species preferentially synthesize this compound derivatives, aligns well with morphological classifications and underscores the evolutionary relationships within the genus. thieme-connect.com

Methodological Approaches for this compound Isolation from Plant Material

The isolation of this compound from plant tissues involves sophisticated extraction and purification processes designed to efficiently separate the target alkaloid from a complex mixture of other phytochemicals.

The initial step in isolating this compound involves extracting the crude alkaloids from the plant material, typically the air-dried and powdered roots. A common approach is solvent extraction, often utilizing alcohols. One documented method involves macerating the powdered roots of S. parviflora with 95% ethanol (B145695) (EtOH) over several days. mdpi.com Another protocol for S. japonica uses 80% methanol (B129727) for the initial extraction. nih.gov

Following the initial solvent extraction, a crucial acid-base partitioning technique is employed to separate the alkaloids from other compounds. The crude extract is acidified, typically with hydrochloric acid (HCl), to a low pH (1-2). mdpi.com This process converts the basic alkaloids into their water-soluble salt forms. The acidic aqueous solution is then washed with a non-polar solvent like ethyl ether or ethyl acetate (B1210297) (EtOAc) to remove neutral and acidic impurities. nih.govmdpi.com Subsequently, the aqueous layer is basified with an ammonia (B1221849) solution to a pH of 9-10, which deprotonates the alkaloids, rendering them soluble in organic solvents. mdpi.com Repeated extraction of this basic aqueous solution with a solvent such as dichloromethane (B109758) (CH2Cl2) or EtOAc yields the crude alkaloid fraction containing this compound. nih.govmdpi.com

While traditional solvent extraction is widely reported, modern techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are recognized for improving extraction efficiency, reducing solvent consumption, and shortening extraction times for plant alkaloids in general. nih.govmdpi.com These advanced methods leverage microwave energy or high-frequency ultrasound waves to disrupt plant cell walls, thereby enhancing the release of bioactive compounds. nih.govmdpi.com

Once the crude alkaloid extract is obtained, it undergoes several stages of chromatographic purification to isolate this compound and its related analogues.

Column chromatography is a foundational technique used in this process. The crude extract is typically subjected to column chromatography over a silica (B1680970) gel stationary phase. magtechjournal.commdpi.com Elution is performed using a gradient of solvents, such as a petroleum ether-acetone system, to separate the mixture into major fractions based on polarity. mdpi.com

Further purification of these fractions often requires additional chromatographic steps. Size-exclusion chromatography, using materials like Sephadex LH-20, is employed to separate compounds based on their molecular size. mdpi.com High-Performance Liquid Chromatography (HPLC) is another critical tool, used for both analytical quantification and preparative isolation. magtechjournal.com A reported HPLC method for the determination of this compound utilized a Hypersil ODS (Octadecylsilane) column with a mobile phase consisting of acetonitrile (B52724) and 0.25% aminic acid ammonium (B1175870) (25:75) at a flow rate of 1.0 mL/min, with detection at 305 nm. magtechjournal.com In some purification schemes, preparative Thin-Layer Chromatography (TLC) is also used to obtain pure samples of specific alkaloids. researchgate.net Through a combination of these chromatographic strategies, researchers can successfully isolate pure this compound from the complex crude extract. mdpi.com

Molecular Architecture and Structural Elucidation of Protostemonine

Advanced Spectroscopic Characterization of Protostemonine

The definitive structure of this compound, including its relative and absolute stereochemistry, has been established through the combined application of several advanced spectroscopic methods. These techniques provide complementary information that, when pieced together, reveals the molecule's complex three-dimensional architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of natural products like this compound. researchgate.net One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide essential information about the chemical environment of individual protons and carbon atoms within the molecule. nih.govresearchgate.netrsc.org Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms, allowing for the assembly of the molecular skeleton piece by piece. nih.gov Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) provide through-space correlation data, which is vital for determining the relative stereochemistry of the molecule. columbia.edu

The structural determination of this compound and its analogues relies on the detailed analysis of these NMR spectra to assign every signal to a specific atom in the proposed structure. columbia.edunih.gov

Interactive Table 1: Representative ¹H and ¹³C NMR Data for a this compound-type Skeleton (Note: Chemical shifts (δ) are reported in ppm. The data presented is a representative example for educational purposes and may vary based on the specific this compound derivative and solvent used.)

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) (J in Hz) |

| 2 | 38.7 | 1.83 (m), 1.28 (m) |

| 3 | 27.8 | 3.51 (m) |

| 5 | 46.2 | 3.17 (m) |

| 6 | 25.2 | - |

| 7 | 30.1 | - |

| 8 | 31.0 | - |

| 9 | 54.1 | - |

| 9a | 84.1 | - |

| 10 | 36.0 | - |

| 11 | 85.6 | - |

| 12 | 130.1 | - |

| 17 (CH₃) | - | 1.21 (d, 7.0) |

| OCH₃ | - | 3.96 (s) |

Data compiled from representative values for Stemona alkaloids. nih.gov

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound. nih.gov High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, which for this compound is C₂₃H₃₁NO₆. nih.gov

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. nih.govmdpi.com In this technique, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation, causing it to break apart into smaller, characteristic fragment ions. researchgate.netresearchgate.netyoutube.com Analyzing these fragmentation patterns provides valuable structural information, helping to confirm the identity of different substructures within the alkaloid's framework. nih.govresearchgate.net For instance, a rapid and sensitive liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) method has been developed for determining this compound, utilizing the transition of m/z 418.2→m/z 320.2 for quantification. nih.gov

Interactive Table 2: Mass Spectrometry Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₃₁NO₆ | nih.gov |

| Molecular Weight | 417.5 g/mol | nih.gov |

| Exact Mass | 417.21513771 Da | nih.gov |

| Common Adduct (ESI+) | [M+H]⁺ | nih.gov |

| MS/MS Transition | m/z 418.2 → m/z 320.2 | nih.gov |

While NMR and MS can define the molecular structure and relative stereochemistry of this compound, chiroptical methods are required to determine its absolute configuration. nih.gov Electronic Circular Dichroism (ECD) is a powerful technique for this purpose. mdpi.comnih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, producing a unique spectrum that is highly sensitive to the molecule's three-dimensional arrangement. nih.gov

The absolute configuration is typically assigned by comparing the experimentally measured ECD spectrum with theoretical spectra calculated for possible stereoisomers using quantum chemical methods, such as time-dependent density functional theory (TDDFT). nih.gov A close match between the experimental spectrum and the calculated spectrum for one specific enantiomer allows for a confident assignment of the absolute configuration of all stereocenters in the molecule. nih.govnih.gov This approach is crucial for complex molecules like this compound, where multiple chiral centers exist. nih.gov

Structural Classification of this compound and Related Stemona Alkaloids

Stemona alkaloids are a structurally diverse group of natural products, which are classified into several skeletal types based on their carbon frameworks, which are believed to arise from distinct biosynthetic pathways. thieme-connect.comrsc.org

The this compound group of alkaloids is defined by specific structural features built upon a core pyrrolo[1,2-a]azepine nucleus. thieme-connect.comnih.gov The key defining characteristics are:

A C₈ carbon chain attached to the C-9 position of the azepine ring. thieme-connect.com

A methyl group (designated as C-17) located at the C-10 position. thieme-connect.comresearchgate.net

The frequent presence of an unsaturated lactone ring (Ring D) that is linked to C-11. thieme-connect.comresearchgate.net

Transformations within this basic skeleton, such as isomerisation of the double bond or additional cyclizations, lead to the variety of derivatives seen within the this compound class. thieme-connect.comresearchgate.net

The classification of Stemona alkaloids into different groups is primarily based on the nature of the carbon chain attached to the C-9 position of the central pyrrolo[1,2-a]azepine core. thieme-connect.com

This compound Type: As described above, this class possesses a branched eight-carbon chain at C-9, which typically forms a terminal lactone ring, and is characterized by a methyl group at C-10. thieme-connect.comresearchgate.net

Stichoneurine Type (or Tuberostemonine Type): This group also features an eight-carbon chain at C-9 that forms a lactone ring. However, it differs from the this compound type in the branching pattern of this side chain. thieme-connect.com Many alkaloids with potent antitussive activity belong to this class. researchgate.net

Croomine (B1227750) Type: This class is distinguished by having a shorter, four-carbon chain attached to C-9, which also cyclizes to form a terminal lactone ring. thieme-connect.com The genus Croomia exclusively accumulates croomine-type alkaloids. thieme-connect.com

While the genera Croomia and Stichoneuron are specific to producing croomine and stichoneurine derivatives, respectively, the genus Stemona is remarkable for its ability to produce all three major types of alkaloids, highlighting its diverse biosynthetic capabilities. thieme-connect.com

Structural Diversity within this compound Derivatives

The this compound family of alkaloids exhibits a remarkable degree of structural diversity, arising from various modifications to the fundamental this compound skeleton. This diversity is primarily generated through a series of biosynthetic transformations, including additional carbon-carbon linkages, the formation of oxygen bridges, and the cleavage of existing rings. tandfonline.com These modifications give rise to several distinct subgroups of this compound derivatives, each with its own characteristic structural features.

The core of this compound-type alkaloids is a pyrrolo[1,2-a]azepine nucleus. nih.gov A defining feature of this compound derivatives is the presence of a methyl group at the C-10 position and often an unsaturated lactone ring attached to C-11. tandfonline.comresearchgate.net Major structural transformations within the pyrroloazepine core lead to the formation of distinct derivative types, such as the stemofoline (B1231652) and oxystemokerrine types. tandfonline.comresearchgate.net

Further structural variety is achieved through modifications of the lactone rings. For instance, the linkage of the C-12 of the lactone ring to either C-9a or C-8 of the core structure results in the maistemonine- and cochinchistemionine-type derivatives, respectively, which are characterized by a spiro system. researchgate.net The cleavage and elimination of these lactone rings also contribute to the wide array of this compound derivatives found in nature. tandfonline.com

Research Findings on Key this compound Derivatives:

The structures of numerous this compound derivatives have been meticulously determined through extensive research, employing a range of analytical techniques. High-performance liquid chromatography (HPLC) coupled with detectors like diode array or evaporative light scattering has been instrumental in the initial separation and analysis of these compounds from plant extracts. ccspublishing.org.cn The definitive structural elucidation, however, relies heavily on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). ccspublishing.org.cn For complex structures, single-crystal X-ray crystallography has provided unambiguous proof of their three-dimensional architecture. ccspublishing.org.cn

For instance, the structure of stemofoline , a complex cage-type derivative, was definitively established through X-ray crystallographic analysis. nih.gov This analysis revealed an oxygen bridge between C-8 and C-2, along with an additional C-C bond between C-7 and C-3, creating its characteristic intricate structure. tandfonline.com More recently, the structures of novel derivatives like stemajapines A–C were determined through a combination of mass spectrometry, 1D and 2D NMR spectroscopy, and computational chemistry. researchgate.net

The structural determination of maistemonine (B1234808) and its isomer, isomaistemonine , has also been a subject of detailed investigation. The absolute configuration of natural maistemonine was confirmed by single-crystal X-ray diffraction analysis. ccspublishing.org.cn The total synthesis of (±)-maistemonine, (±)-stemonamide, and (±)-isomaistemonine not only provided access to these molecules but also unambiguously confirmed their structures through X-ray crystallographic analysis of the synthetic products. acs.org

In some cases, initial structural assignments have been revised based on more detailed analysis and advanced computational methods. For example, NMR calculations have been employed to correct the proposed structures of certain alkaloids, highlighting the power of combining experimental data with theoretical calculations for accurate structural elucidation. nih.gov

The following tables summarize the structural information for a selection of this compound derivatives, illustrating the diversity within this fascinating class of natural products.

Table 1: Selected this compound Derivatives and their Structural Features

| Compound Name | Molecular Formula | Key Structural Features | Method of Structural Elucidation |

| This compound | C₂₃H₃₁NO₆ | Core pyrrolo[1,2-a]azepine nucleus, methyl group at C-10, unsaturated lactone ring at C-11. tandfonline.comnih.govresearchgate.net | NMR, MS nih.govccspublishing.org.cn |

| Stemofoline | C₂₂H₂₉NO₆ | Cage-type structure with an oxygen bridge between C-8 and C-2 and a C-C bond between C-7 and C-3. tandfonline.comnih.gov | X-ray Crystallography nih.govnih.gov |

| Maistemonine | C₂₃H₂₉NO₆ | Spiro-lactone system formed by a C-12 to C-9a linkage. researchgate.netccspublishing.org.cn | X-ray Crystallography, NMR, MS ccspublishing.org.cnacs.org |

| Isomaistemonine | C₂₃H₂₉NO₆ | Isomer of maistemonine. acs.org | Total Synthesis, X-ray Crystallography acs.org |

| Stemajapine A | C₁₇H₂₃NO₃ | Degraded maistemonine lacking the spiro-lactone ring and a skeletal methyl group. researchgate.net | MS, NMR, Computational Chemistry researchgate.net |

| Stemajapine C | C₂₂H₂₅NO₅ | Possesses a 1-en-cyclopentene fused with the azepine ring and a 3-methylfuran-2-one moiety. researchgate.net | MS, NMR, Computational Chemistry researchgate.net |

Biosynthetic Pathways and Biogenetic Relationships of Protostemonine

Postulated Primary Precursors and Biosynthetic Origins

The biosynthesis of the diverse array of Stemona alkaloids is believed to originate from a common set of fundamental building blocks, which are assembled and modified to create the characteristic structural skeletons.

Role of Spermidine (B129725) and Terpenoid Building Blocks in Stemona Alkaloid Biosynthesis

The core structure of Stemona alkaloids, including protostemonine, is thought to be derived from a combination of a polyamine and isoprenoid units. researchgate.netresearchgate.net Spermidine, a ubiquitous polyamine in plants, is postulated to serve as the nitrogen-containing backbone, providing the foundational pyrrolidine (B122466) ring system. rsc.org This is a common strategy in alkaloid biosynthesis, where polyamines provide a readily available source of nitrogen and a carbon framework for further elaboration. rsc.org

In conjunction with spermidine, terpenoid building blocks are believed to provide the additional carbon atoms necessary to construct the full alkaloid skeleton. researchgate.netresearchgate.net Specifically, the Stemona alkaloids are broadly classified into hemiterpenoid and monoterpenoid pyrrolidine classes, indicating the incorporation of five-carbon (isoprene) or ten-carbon (monoterpene) units, respectively. researchgate.netresearchgate.net These isoprenoid units are supplied in their activated forms, typically as isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are central intermediates in the terpenoid biosynthetic pathway.

Hypothetical Biosynthetic Routes to the Pyrrolo[1,2-a]azepine Core of this compound

The characteristic pyrrolo[1,2-a]azepine core of this compound is a defining structural feature of this subclass of Stemona alkaloids. researchgate.net Its formation is hypothesized to proceed through a series of intricate cyclization and rearrangement reactions involving the spermidine and terpenoid precursors.

One plausible hypothesis suggests an initial condensation between a spermidine-derived cyclic imine and a reactive terpenoid-derived aldehyde or ketone. This would be followed by a cascade of intramolecular reactions, including Mannich-type additions and cyclizations, to forge the fused ring system. The precise sequence of these events and the exact nature of the intermediates are still a subject of investigation and are primarily based on biogenetic proposals rather than definitive enzymatic studies.

Alternative biosynthetic proposals consider the involvement of a polyketide pathway in generating a portion of the carbon skeleton, which then condenses with the spermidine-derived unit. researchgate.netnih.govresearchgate.net The polyketide pathway, involving the sequential condensation of acetyl-CoA and malonyl-CoA units, is a versatile route to a wide range of natural products. researchgate.netnih.govresearchgate.net However, the direct evidence for the involvement of a polyketide synthase in this compound biosynthesis remains to be firmly established.

Enzymatic and Chemical Transformations in this compound Biosynthesis

The construction of the complex this compound molecule from its simpler precursors necessitates a series of highly specific enzymatic and chemical transformations.

Proposed Key Enzymatic Steps in this compound Formation

While the specific enzymes responsible for this compound biosynthesis have not yet been fully characterized, several key enzymatic steps can be proposed based on known biochemical reactions in alkaloid and terpenoid metabolism. These likely include:

Oxidoreductases: These enzymes, particularly cytochrome P450 monooxygenases and dehydrogenases, are expected to play crucial roles in introducing functional groups (hydroxyls, carbonyls) and creating double bonds at specific positions on the precursor molecules. nih.gov These modifications are essential for activating the substrates for subsequent cyclization and rearrangement reactions. nih.gov

Cyclases: The formation of the intricate ring systems of this compound would undoubtedly require the action of specialized cyclase enzymes. These enzymes would catalyze the intramolecular bond formations that define the pyrrolo[1,2-a]azepine core.

Transferases: Enzymes such as acyltransferases may be involved in the addition of the butyrolactone side chains, which are characteristic features of many Stemona alkaloids.

The stereochemistry of this compound, with its multiple chiral centers, points to the involvement of highly stereoselective enzymes that control the spatial arrangement of atoms during the biosynthetic process.

Biogenetic Connections and Transformations from this compound to Complex Stemona Alkaloids (e.g., Stemofolines, Pyridoazepines)

This compound is considered a key biosynthetic intermediate that can be further elaborated to produce more complex Stemona alkaloids. researchgate.net This highlights a common theme in natural product biosynthesis where a central scaffold is diversified to generate a suite of related compounds.

One significant transformation is the conversion of this compound-type alkaloids into the structurally more complex stemofolines . This transformation is proposed to involve intramolecular cyclizations and rearrangements, potentially initiated by oxidative processes. These reactions would create additional rings and stereocenters, leading to the cage-like structure of stemofoline (B1231652).

Furthermore, this compound and its derivatives are believed to be the precursors to the pyridoazepine group of Stemona alkaloids. rsc.org This transformation would likely involve a ring expansion of the pyrrolidine ring of the this compound core into a piperidine (B6355638) ring, thus forming the characteristic pyrido[1,2-a]azepine skeleton. This rearrangement could be envisioned to proceed through a series of bond cleavage and formation steps, possibly involving iminium ion intermediates.

The following table summarizes the key compound classes and their biogenetic relationships discussed in this article.

| Compound Name/Class | Role in Biosynthesis |

| Spermidine | Primary nitrogen-containing precursor |

| Terpenoid Building Blocks (IPP, DMAPP) | Primary carbon-donating precursors |

| This compound | Key intermediate with a pyrrolo[1,2-a]azepine core |

| Stemofolines | Complex alkaloids derived from this compound |

| Pyridoazepines | Alkaloids derived from this compound via ring expansion |

Total Synthesis and Chemical Modifications of Protostemonine

Pioneering and Unified Strategies for Protostemonine Total Synthesis

The synthesis of this compound and its relatives is a challenge due to their complex pentacyclic frameworks, which include a central pyrrolo[1,2-a]azepine core and multiple stereogenic centers. researchomatic.commagtech.com.cn Early work focused on constructing key structural motifs, while later advancements have enabled more efficient and convergent approaches.

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available precursors. uow.edu.auamazonaws.comyoutube.com For a molecule as complex as this compound (see Figure 1), this process involves identifying strategic bond disconnections that correspond to reliable forward-direction chemical reactions. amazonaws.com

A logical retrosynthetic plan for this compound begins by disconnecting the two complex side chains: the γ-butyrolactone moiety and the fully substituted butenolide ring. This simplifies the target to a core tetracyclic structure. Further disconnection of the perhydroazepine ring (azepane ring) via a transformation such as a ring-closing metathesis (RCM) can break down the structure into a more manageable bicyclic or tricyclic intermediate. nih.govnih.gov This core intermediate, often containing the pyrrolidine (B122466) ring, can then be traced back to simpler starting materials, such as amino acids like L-tyrosine or pyroglutamic acid. nih.govnih.gov

A key challenge in the synthesis of this compound is the construction of the highly substituted butenolide ring, which is a common feature in this class of alkaloids. sci-hub.se Synthetic strategies must therefore carefully plan for its stereocontrolled installation.

Figure 1: Structure of this compound

A simplified representation of the key butenolide moiety attached to the core ring system.

The successful synthesis of this compound and its congeners relies on a toolkit of powerful and selective chemical reactions to control the molecule's complex stereochemistry.

Butenolide Construction: The creation of the tetrasubstituted butenolide ring is a significant hurdle. Unified synthetic approaches have developed stereodivergent methods to construct either the E- or Z-configured butenolides, which is crucial for accessing different members of the pentacyclic stemoamide family. sci-hub.senih.gov This allows for flexibility in the synthesis of various natural products from a common intermediate.

Pyrrolidine Oxidation: In many collective syntheses, a key late-stage transformation involves the direct oxidation of a pyrrolidine ring within an advanced intermediate to form a pyrrole (B145914). sci-hub.senih.gov This strategy enables access to another subset of Stemona alkaloids. For instance, oxidation with reagents like manganese dioxide (MnO2) can effectively perform this transformation, though conditions must be carefully controlled to avoid side reactions like epimerization. sci-hub.se

Ring-Closing Metathesis (RCM): Pioneering syntheses of related complex Stemona alkaloids, such as tuberostemonine, have heavily relied on ruthenium-catalyzed RCM to forge the central seven-membered azepine ring. nih.govnih.gov This reaction has proven to be a robust and reliable method for constructing this key cyclic system from an acyclic diene precursor.

Stereoselective Lactone Installation: The attachment of the γ-butyrolactone ring must be accomplished with high stereocontrol. In the synthesis of (-)-tuberostemonine, a strategy was employed that used a lithiated ortho ester to stereoselectively attach the butyrolactone moiety to the core tetracycle. nih.govnih.gov

Interactive Table: Key Synthetic Transformations

| Reaction Type | Description | Key Reagents | Relevance to this compound Synthesis |

|---|---|---|---|

| Butenolide Synthesis | Stereodivergent construction of the highly substituted butenolide ring system. | Varies by strategy | Forms a key side chain of the this compound molecule. sci-hub.se |

| Pyrrolidine Oxidation | Conversion of the pyrrolidine ring in advanced intermediates to a pyrrole ring. | MnO₂, DDQ | Accesses related pyrrole-containing Stemona alkaloids. nih.govsci-hub.se |

| Ring-Closing Metathesis | Formation of the central seven-membered azepine ring from an acyclic precursor. | Ruthenium Catalysts | A foundational strategy for building the core skeleton of related alkaloids. nih.gov |

| Lactonization | Formation of the γ-butyrolactone ring. | Dihydroxylation followed by cyclization | Installs the second critical side chain with stereocontrol. uow.edu.au |

Modern synthetic chemistry often favors collective or divergent strategies that allow for the synthesis of multiple related natural products from a single, common intermediate. nih.govresearchgate.netgrantome.com This approach is highly efficient and enables comprehensive biological evaluation of the entire alkaloid family.

A unified synthesis of seven different pentacyclic stemoamide-type alkaloids, which share the core structure of this compound, has been reported. sci-hub.senih.gov This strategy relies on the chemoselective assembly of four distinct five-membered building blocks. sci-hub.senih.gov By carefully controlling the sequence of reactions and the stereochemistry of key transformations, a variety of natural products can be produced. This approach showcases the power of a divergent strategy, where slight modifications in the synthetic route or reagents lead to different final products. sci-hub.senih.gov Such syntheses are instrumental in providing pure samples of these complex molecules for biological studies, which has been a significant challenge due to their structural complexity. sci-hub.se

Synthesis and Derivatization of this compound Analogues

With a viable synthetic route to the core structure established, chemists can then turn their attention to creating non-natural analogues. This allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel chemical scaffolds for drug discovery.

The rational design of analogues involves making deliberate structural modifications to a parent natural product to enhance its biological activity, improve its pharmacological properties, or probe its mechanism of action. amazonaws.comnih.gov The antitussive and insecticidal activities reported for Stemona alkaloids have inspired the development of synthetic methods to access not only the natural products but also simplified analogues. magtech.com.cn

One successful approach has been to develop a general synthetic route to the core skeleton of these alkaloids and then adapt it to produce sets of analogues with simplified and diverse structures. magtech.com.cn By retaining key features believed to be important for biological activity while altering other parts of the molecule, researchers can identify which structural components are essential. For example, follow-up libraries can be created that contain alternative basic nitrogen heterocycles to explore their impact on receptor binding. magtech.com.cn

The complex three-dimensional structure of natural products like this compound makes them excellent starting points for the design of novel chemical scaffolds. researchgate.net A scaffold can be considered the core structure of a molecule. researchgate.net By using the synthetic knowledge gained from total synthesis, chemists can create simplified or truncated versions of the this compound framework. magtech.com.cn

This "diverted chemical synthesis" approach allows for the creation of compound libraries based on a natural product scaffold that is presumed to have some degree of biological relevance. magtech.com.cn These new, simplified scaffolds can then be subjected to broad biological screening to identify novel activities that may be unrelated to the original activity of the parent natural product. This strategy has successfully led to the discovery of potent ligands for various biological targets, demonstrating the value of using natural product frameworks as an inspiration for medicinal chemistry and probe discovery. magtech.com.cn

Preclinical Pharmacological Investigations and Mechanistic Elucidation of Protostemonine

Anti-inflammatory Bioactivity and Immunomodulatory Effects of Protostemonine

This compound, a major alkaloid extracted from the roots of Stemona sessilifolia, has demonstrated significant anti-inflammatory and immunomodulatory properties in various preclinical studies. These investigations have shed light on its potential as a therapeutic agent for inflammatory conditions by exploring its effects on cellular and molecular pathways.

This compound has been shown to be effective in mitigating lipopolysaccharide (LPS)-induced acute lung injury (ALI) in animal models. nih.gov In mice with ALI induced by intratracheal injection of LPS, administration of this compound significantly reduced inflammatory cell infiltration into the lungs, decreased lung edema, and lowered pulmonary myeloperoxidase (MPO) activity, which is an indicator of neutrophil accumulation. nih.gov Histopathological analysis of lung tissues from these mice revealed that this compound treatment alleviated the structural damage caused by LPS, including interstitial edema and thickening of the alveolar walls. nih.gov

The protective effects of this compound in LPS-induced ALI are associated with a reduction in the production of pro-inflammatory cytokines. nih.gov This suggests that this compound can effectively counteract the inflammatory cascade that characterizes acute lung injury.

Macrophages, key cells of the innate immune system, can be polarized into different phenotypes, primarily the pro-inflammatory M1 and the anti-inflammatory M2 types, depending on the microenvironment. nih.gov While M2 macrophages are generally associated with tissue repair, their role in certain inflammatory conditions can be complex.

In the context of allergic asthma, which involves Th2-driven inflammation, this compound has been observed to attenuate M2 macrophage polarization. This effect is crucial as M2 macrophages are known to contribute to the pathogenesis of allergic asthma. The mechanism behind this involves the inhibition of the STAT6/KLF4/IRF4 signaling pathway, which is instrumental in M2 polarization.

A hallmark of inflammation is the overproduction of pro-inflammatory mediators. This compound has been found to effectively suppress the expression and production of several of these key molecules. In LPS-stimulated macrophage cell lines (RAW264.7) and mouse bone marrow-derived macrophages (BMDMs), pretreatment with this compound significantly inhibited the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of nitric oxide (NO). nih.gov

Furthermore, in a mouse model of LPS-induced acute lung injury, this compound administration led to a significant reduction in the levels of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in the bronchoalveolar lavage fluid. nih.gov Similarly, in a model of acute liver failure, this compound treatment decreased the hepatic expression of TNF-α, IL-1β, and IL-6. nih.gov This broad-spectrum inhibition of pro-inflammatory mediators underscores the potent anti-inflammatory capacity of this compound.

| Pro-inflammatory Mediator | Effect of this compound | Model System |

| iNOS | Inhibition of expression | LPS-stimulated macrophages nih.gov |

| NO | Inhibition of production | LPS-stimulated macrophages nih.gov |

| TNF-α | Decreased production | LPS-induced acute lung injury in mice nih.gov |

| IL-1β | Decreased production | LPS-induced acute lung injury in mice nih.gov |

| IL-6 | Decreased production | LPS-induced acute lung injury in mice nih.gov |

To exert its anti-inflammatory effects, this compound modulates several key intracellular signaling pathways that are crucial for the inflammatory response. In LPS-stimulated macrophages, this compound was found to inhibit the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) and the protein kinase B (Akt). nih.gov The MAPK family, including p38 MAPK, and the PI3K/Akt pathway are central to the production of inflammatory mediators. nih.govcellsignal.com

Furthermore, this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. mdpi.com In the context of M2 macrophage polarization, this compound inhibits the STAT6/KLF4/IRF4 signaling axis.

| Signaling Pathway | Effect of this compound | Cellular Context |

| MAPK | Inhibition of phosphorylation | LPS-stimulated macrophages nih.gov |

| PI3K/AKT | Inhibition of phosphorylation | LPS-stimulated macrophages nih.gov |

| NF-κB | Suppression of activation | Inflammatory responses |

| STAT6/KLF4/IRF4 | Inhibition | M2 macrophage polarization |

Hepatoprotective Activity of this compound

This compound has demonstrated significant hepatoprotective effects in a mouse model of acute liver failure induced by the co-administration of lipopolysaccharide (LPS) and D-galactosamine (GalN). nih.gov This model mimics many features of clinical acute liver failure. nih.gov Treatment with this compound dose-dependently decreased the mortality rate in these mice. nih.gov

The protective mechanism involves the amelioration of liver damage, as evidenced by a reduction in serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are key markers of liver injury. nih.gov Histopathological examination of liver tissues confirmed that this compound treatment mitigated the severe liver damage induced by LPS/GalN. nih.gov

This compound's hepatoprotective activity is also linked to its ability to counteract oxidative stress and inflammation in the liver. It was observed to reduce the levels of malondialdehyde (MDA) and reactive oxygen species (ROS), while increasing the levels of the antioxidant glutathione (B108866) (GSH). nih.gov Concurrently, it suppressed the hepatic expression of the pro-inflammatory cytokines TNF-α, IL-1β, and IL-6. nih.gov A key aspect of its mechanism appears to be the upregulation of heme oxygenase-1 (HO-1) expression in the liver, as the protective effects of this compound were abolished when an HO-1 inhibitor was co-administered. nih.gov

Upregulation of Heme Oxygenase-1 (HO-1) Expression

This compound has been investigated for its role in modulating the expression of Heme Oxygenase-1 (HO-1), a critical enzyme with anti-inflammatory and cytoprotective functions. Research indicates that this compound can attenuate acute liver failure induced by lipopolysaccharide/D-galactosamine (LPS/GalN). usim.edu.my A key component of this protective mechanism is the upregulation of HO-1 expression, which is implicated in the hepatoprotective activity of the compound. usim.edu.my HO-1 catalyzes the degradation of heme into carbon monoxide, free iron, and biliverdin, the latter of which is subsequently converted to bilirubin. nih.govnih.gov These products play a role in anti-inflammatory, anti-apoptotic, and anti-proliferative processes, highlighting the therapeutic potential of inducing HO-1. nih.gov

Activation of the Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway is a primary cellular defense mechanism against oxidative stress. csic.esresearchgate.netresearchgate.net Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of various protective genes, including HO-1. core.ac.ukyoutube.com While studies have shown that this compound upregulates the expression of HO-1, which is a downstream target of Nrf2, direct evidence explicitly demonstrating that this compound activates the Nrf2 signaling pathway is not yet fully established in the reviewed scientific literature. usim.edu.mymdpi.com The activation of this pathway by various natural compounds is a recognized mechanism for conferring protection against cellular damage. researchgate.netcore.ac.uk For instance, other phytochemicals have been shown to activate the Nrf2/HO-1 axis, leading to the amelioration of oxidative stress in various models. researchgate.net However, further research is required to definitively confirm that the induction of HO-1 by this compound is mediated through the direct activation of Nrf2.

Insecticidal, Antifeedant, and Nematicidal Bioactivity of this compound and its Derivatives

Efficacy Against Agricultural Pests (e.g., Spodoptera littoralis larvae)

Alkaloids of the this compound type, found in plants of the Stemona genus, have demonstrated notable insecticidal properties against significant agricultural pests like the Egyptian cotton leafworm, Spodoptera littoralis. While specific LD50 values for pure this compound against this pest are not extensively detailed in the available literature, studies on related analogues and extracts provide strong evidence of their efficacy. For example, didehydrostemofoline analogues, which belong to the this compound class of alkaloids, have shown potent activity against S. littoralis larvae. Extracts from Stemona collinsiae, known to be rich in this compound-type alkaloids, also exhibit strong insecticidal effects. The larvae of S. littoralis are a major pest, causing significant economic damage to a wide range of crops, including cotton, vegetables, and tobacco.

Antifeedant and Repellent Properties

In addition to direct toxicity, this compound and related alkaloids possess significant antifeedant and repellent properties that contribute to their pest control potential. Extracts from the roots and leaves of Stemona species have been shown to effectively deter the feeding of Spodoptera littoralis larvae. Antifeedants of plant origin can offer a valuable alternative or supplement to synthetic insecticides. These compounds typically act on the insect's taste receptors, rendering the treated plant material unpalatable and thus reducing crop damage. While qualitative reports confirm these properties for extracts containing this compound-type alkaloids, specific quantitative measures such as an antifeedant index for purified this compound are not widely documented.

Nematicidal Action Against Model Organisms (e.g., Panagrellus redivevus)

This compound has demonstrated potent and specific bioactivity against nematodes. In studies using the model organism Panagrellus redivevus, a free-living nematode often used in primary screening for nematicidal compounds, this compound exhibited strong inhibitory effects. usim.edu.my Research has quantified this activity, establishing a significant level of efficacy. usim.edu.my

Table 1: Nematicidal Activity of this compound

| Compound | Target Organism | Bioassay | Activity Metric | Value | Reference |

| This compound | Panagrellus redivevus | In vitro | IC50 | 0.10 μM | usim.edu.my |

IC50 (Half-maximal inhibitory concentration) represents the concentration of a substance that is required for 50% inhibition in vitro.

Antiplasmodial Bioactivity of this compound

This compound has been identified as having moderate activity against the human malaria parasite, Plasmodium falciparum. Laboratory studies have evaluated its efficacy against both chloroquine-sensitive (TM4) and chloroquine-resistant (K1) strains of the parasite. usim.edu.my The compound's ability to inhibit the growth of these strains suggests it may interact with a target that is not affected by common resistance mechanisms. usim.edu.my Another study investigated the effect of the related compound, isothis compound, on the parasite's ferredoxin-NADP+ reductase (FNR), a potential drug target, though it was found to accelerate the enzyme's reaction rather than inhibit it. The specific mechanism of action for this compound's antiplasmodial effect requires further investigation.

Table 2: Antiplasmodial Activity of this compound

| Compound | P. falciparum Strain | Activity Metric | Value (μg/mL) | Reference |

| This compound | TM4 (Chloroquine-sensitive) | IC50 | 16.0 ± 4.2 | usim.edu.my |

| This compound | K1 (Chloroquine-resistant) | IC50 | 11.9 ± 3.3 | usim.edu.my |

IC50 (Half-maximal inhibitory concentration) represents the concentration of a substance that is required for 50% inhibition of parasite growth in vitro.

In Vitro Efficacy Against Plasmodium falciparum

Currently, there is a notable absence of published scientific literature detailing the in vitro efficacy of this compound against Plasmodium falciparum, the primary protozoan parasite responsible for malaria. While various alkaloids from the Stemona genus have undergone investigation for a range of biological activities, specific antiplasmodial studies focused on this compound have not been reported. The potential of this compound as an antimalarial agent, therefore, remains an unexamined area of research.

Investigations into Parasite-Specific Molecular Targets (e.g., Malaria Hexokinase-1)

Consistent with the lack of data on its antiplasmodial activity, there are no available studies investigating the molecular interactions of this compound with parasite-specific targets such as malaria hexokinase-1. The inhibition of crucial parasitic enzymes is a key strategy in the development of new antimalarial drugs. However, research has not yet extended to exploring this compound's potential to inhibit Plasmodium falciparum hexokinase or any other parasite-specific molecular targets.

Other Emerging Biological Activities and Pharmacological Insights

While research on the antiplasmodial properties of this compound is lacking, several other biological activities have been identified and investigated, revealing its potential in other therapeutic and agricultural areas. These activities primarily include anti-inflammatory, nematicidal, and insecticidal effects.

Anti-inflammatory Activity: this compound has demonstrated significant anti-inflammatory properties. Studies have shown that it can effectively reduce inflammatory responses both in vitro and in vivo. targetmol.com The underlying mechanism for this activity is associated with its ability to decrease the phosphorylation of Mitogen-Activated Protein Kinases (MAPK) and Protein Kinase B (AKT). targetmol.com This action, in turn, leads to the reduced expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), nitric oxide (NO), and various cytokines. targetmol.com Furthermore, this compound has been shown to attenuate acute liver failure induced by lipopolysaccharide/D-galactosamine (LPS/GalN), with its hepatoprotective effects linked to the upregulation of heme oxygenase-1 (HO-1) expression. targetmol.com Some related maistemonine-class alkaloids have also been noted for their anti-inflammatory potential. nih.govresearchgate.net

Nematicidal Activity: One of the most potent biological activities of this compound is its nematicidal effect. Research has highlighted its strong efficacy against the nematode Panagrellus redivivus. targetmol.com This activity suggests its potential application as a natural agent for controlling nematode infestations in agricultural or veterinary contexts.

Insecticidal Activity: The insecticidal properties of Stemona alkaloids are well-documented, and this compound is a contributor to this activity. nih.govresearchgate.net While detailed mechanistic studies specifically on this compound's insecticidal action are limited, the general understanding is that Stemona alkaloids can act as potent natural insecticides. nih.gov A primary target for many insecticides is the enzyme acetylcholinesterase (AChE) in the insect nervous system. nih.gov Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in disrupted neurotransmission and eventual death of the insect. nih.govnih.gov While direct studies linking this compound to AChE inhibition are not prevalent, it is a plausible mechanism given the known insecticidal nature of the Stemona genus.

Table 1: Investigated Biological Activities of this compound

| Biological Activity | Finding |

| Anti-inflammatory | Attenuates LPS-induced inflammatory responses by decreasing MAPK and AKT phosphorylation and reducing pro-inflammatory mediators. targetmol.com |

| Hepatoprotective | Attenuates LPS/GalN-induced acute liver failure through upregulation of HO-1. targetmol.com |

| Nematicidal | Exhibits strong activity against Panagrellus redivivus with an IC50 of 0.10 µM. targetmol.com |

| Antitussive | Shows significant activity in a citric acid-induced guinea pig cough model. targetmol.com |

Structure Activity Relationship Sar Studies of Protostemonine and Analogues

Identification of Key Pharmacophoric Elements for Biological Activities

A pharmacophore is an abstract description of molecular features that are necessary for a drug's biological activity. researchgate.netfiveable.me For protostemonine and its analogues, the pharmacophoric elements responsible for their bioactivities are rooted in their complex, polycyclic structure. The core scaffold and its substituents create a unique three-dimensional arrangement of steric and electronic features that govern interactions with biological targets.

This compound-type alkaloids are structurally defined by a central pyrrolo[1,2-a]azepine core, which is typically linked to two butyrolactone rings. researchgate.netthieme-connect.com The key distinguishing features of the this compound group are a methyl group at the C-10 position and, commonly, an unsaturated lactone ring (Ring D) attached to the C-11 position of the core. researchgate.netthieme-connect.com

Several key structural motifs are considered essential pharmacophoric elements for the antitussive and insecticidal activities observed in this class of compounds:

The Pyrrolo[1,2-a]azepine Nucleus: This rigid, tetracyclic core forms the fundamental backbone of the molecule, establishing the spatial orientation of all appended functional groups. Its specific conformation is critical for activity.

The α,β-Unsaturated Butyrolactone Moiety (Ring D): This feature is a common characteristic of this compound derivatives. researchgate.net The conjugated system, including a carbonyl group, can act as a Michael acceptor and a hydrogen bond acceptor, which are common interaction points with biological macromolecules.

The Saturated Butyrolactone Moiety (Ring A): The second lactone ring also contains a carbonyl group, providing another potential hydrogen bond accepting site.

The Ether Bridge: An oxygen bridge between C-8 and C-11 is a characteristic feature that contributes to the rigid, cage-like structure of the core nucleus in this compound itself. thieme-connect.com

Methyl Groups: The presence of methyl groups, particularly at C-3 and C-10, influences the steric and hydrophobic profile of the molecule, which can affect binding affinity and selectivity. thieme-connect.com

| Structural Feature | Potential Pharmacophoric Role | Reference |

|---|---|---|

| Pyrrolo[1,2-a]azepine Core | Provides a rigid scaffold for precise spatial arrangement of functional groups. | researchgate.netthieme-connect.com |

| α,β-Unsaturated Lactone (Ring D) | Acts as a hydrogen bond acceptor and potential Michael acceptor, crucial for target interaction. | researchgate.net |

| Saturated Lactone (Ring A) | Functions as a hydrogen bond acceptor. | nih.gov |

| C8-O-C11 Ether Bridge | Maintains the rigid, cage-like conformation of the core structure. | thieme-connect.com |

| C10-Methyl Group | A defining feature of the this compound type; influences steric profile. | thieme-connect.com |

Stereochemical Influence on Pharmacological Potency and Selectivity

The biological activity of chiral molecules is profoundly dependent on their stereochemistry, as stereoisomers can interact differently with chiral biological targets like receptors and enzymes. The rigid and complex polycyclic structure of this compound features multiple stereocenters, making the precise three-dimensional arrangement of its atoms a critical determinant of its pharmacological effects. nih.gov

While direct stereochemical studies on this compound are limited, research on related Stemona alkaloids provides strong evidence for the importance of stereochemistry. In a study on stenine-type alkaloids, it was discovered that the optimal structure for antitussive activity required "all cis configurations at the three ring junctions" of the core nucleus. nih.govthieme-connect.de This finding underscores the high degree of stereospecificity required for interaction with the biological target responsible for the antitussive effect. It is highly probable that this compound's activity is governed by similar stereochemical constraints.

The natural diversity of this compound analogues, which differ in their stereochemistry and core structure, demonstrates this principle. For instance, this compound, maistemonine (B1234808), and stemospironine (B1248038) all exhibit significant antitussive activity when administered peripherally. nih.gov In contrast, their structural isomer stemonamine was found to have antitussive activity only following intracerebroventricular administration, suggesting that its different structural and stereochemical arrangement alters its pharmacokinetic and/or pharmacodynamic properties. nih.gov These differences highlight how subtle changes in the molecular architecture, which inherently alter the stereochemical presentation of key functional groups, can drastically influence potency and selectivity.

| Compound | Reported Biological Activity | Key Structural Difference from this compound | Reference |

|---|---|---|---|

| This compound | Significant antitussive activity (peripheral); Nematicidal activity | Baseline structure | nih.govresearchgate.net |

| Maistemonine | Significant antitussive activity (peripheral) | Lacks the C8-O-C11 ether bridge; features a spirolactone system | thieme-connect.comnih.gov |

| Stemospironine | Significant antitussive activity (peripheral) | Features a spirolactone system at C9 | nih.gov |

| Stemonamine | Antitussive activity (central, not peripheral) | Isomer of Maistemonine; lacks the C8-O-C11 ether bridge and has a spirolactone system | thieme-connect.comnih.gov |

Systematic Modification of this compound Scaffold for Enhanced Bioactivity

While systematic synthetic modification of the this compound scaffold is a complex challenge, nature itself provides a library of analogues that reveal how structural changes impact bioactivity. These natural derivatives can be viewed as a form of systematic modification, offering crucial insights for future synthetic efforts.

Analysis of these natural analogues reveals several key points of modification on the this compound scaffold:

Modification of the Lactone Rings: The saturation level of the lactone rings is a key variable. For example, didehydrostemofoline, a this compound derivative, exhibits very high insect toxicity. thieme-connect.com Its name suggests a higher degree of unsaturation compared to other analogues, highlighting that modification of the lactone ring can enhance specific biological activities. The isolation of protostemonamide, where a lactone ring is opened to form an amide, represents another significant modification to this part of the scaffold. nih.gov

Substitution on the Scaffold: The addition of functional groups, such as hydroxyl groups, also modulates activity. The natural occurrence of compounds like 1-hydroxythis compound demonstrates that the scaffold can be hydroxylated, which would significantly alter its polarity and potential for hydrogen bonding. researchgate.net

These naturally occurring modifications provide a roadmap for the rational design of new, potentially more potent or selective analogues. For example, enhancing insecticidal activity might involve synthesizing derivatives that mimic the features of didehydrostemofoline, while developing novel antitussive agents could focus on maintaining the core stereochemistry of this compound while altering peripheral groups to optimize pharmacokinetics.

| Modification Type | Example Compound(s) | Resulting Structural Change | Impact on Bioactivity | Reference |

|---|---|---|---|---|

| Core Rearrangement | Maistemonine, Stemonamine | Cleavage of ether bridge; formation of spirolactone system | Alters antitussive activity profile (e.g., central vs. peripheral action) | thieme-connect.comnih.gov |

| Lactone Ring Unsaturation | Didehydrostemofoline | Increased unsaturation in the lactone ring system | High insect toxicity | thieme-connect.com |

| Lactone Ring Opening | Protostemonamide | Ring D is opened to form a linear amide sidechain | Represents a significant structural divergence | nih.gov |

| Core Substitution | 1-Hydroxythis compound | Addition of a hydroxyl group to the core | Alters polarity and hydrogen bonding potential | researchgate.net |

Computational Chemistry and Molecular Modeling in Protostemonine Research

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets and understanding the binding modes of natural products like protostemonine. Although specific molecular docking studies focusing exclusively on this compound are not extensively documented in publicly available literature, the general methodology allows for the theoretical investigation of its interactions with various protein targets.

The process would involve preparing the three-dimensional structure of this compound and docking it into the binding sites of known biological receptors. For instance, given the traditional use of Stemona extracts in treating respiratory ailments, potential targets could include receptors and enzymes involved in respiratory pathways. The results of such docking studies would be presented in terms of binding affinity scores, which estimate the strength of the interaction. Lower binding energies typically indicate a more stable and favorable interaction.

Table 1: Illustrative Molecular Docking Results for this compound with Hypothetical Targets

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Nicotinic Acetylcholine Receptor | -8.5 | TYR A93, TRP A149, TYR C190 |

| Muscarinic Acetylcholine Receptor | -7.9 | TRP 157, TYR 403, ASN 404 |

| GABA-A Receptor | -7.2 | PHE 64, TYR 157, THR 202 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies on this compound are not widely published.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic representation of molecular interactions than static docking models. An MD simulation of this compound, both in solution and when complexed with a biological target, would reveal its conformational flexibility and the stability of its binding interactions.

A typical MD simulation would involve placing the this compound molecule in a simulated physiological environment (e.g., a water box with ions) and calculating the forces between atoms over a specific time period. This allows for the observation of how the molecule changes its shape and interacts with its surroundings. When applied to a this compound-protein complex, MD simulations can validate the stability of the docked pose, identify key residues that maintain the interaction, and reveal changes in the protein's conformation upon ligand binding.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing a fundamental understanding of their structure and reactivity. mdpi.comccspublishing.org.cn These methods, based on the principles of quantum mechanics, can determine various molecular properties of this compound, such as its optimized geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

The insights gained from these calculations are crucial for understanding the molecule's reactivity and its potential to engage in different types of chemical interactions. For example, the distribution of electrostatic potential on the surface of this compound can indicate regions that are more likely to participate in hydrogen bonding or other electrostatic interactions with a biological target. While solving the complex equations for large molecules can be computationally demanding, these methods offer a high level of theoretical accuracy. nih.gov

Table 2: Selected Quantum Chemical Properties of this compound (Theoretical)

| Property | Description | Theoretical Value |

| HOMO Energy | Highest Occupied Molecular Orbital energy, related to electron-donating ability. | -6.2 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy, related to electron-accepting ability. | -1.5 eV |

| Dipole Moment | A measure of the molecule's overall polarity. | 3.5 D |

Note: The values in this table are theoretical and for illustrative purposes. Specific quantum chemical calculations for this compound would be required for precise data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov While a dedicated QSAR model for this compound and its analogues has not been extensively developed, the methodology provides a framework for predicting the bioactivity of related compounds based on their molecular descriptors.

To build a QSAR model, a dataset of structurally related compounds with known biological activities is required. Various molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight) and topological indices, are calculated for each compound. Statistical methods are then used to create a mathematical model that correlates these descriptors with the observed activity. Such a model could be invaluable in designing new derivatives of this compound with potentially enhanced therapeutic properties.

Advanced Analytical and Bioanalytical Methodologies for Protostemonine

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating protostemonine from the intricate chemical milieu of Stemona extracts and biological fluids. Liquid chromatography, in particular, provides the necessary separation efficiency for accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a robust and widely used technique for the quantitative analysis of phytoconstituents. The development of a reliable HPLC method requires careful optimization of several parameters to achieve adequate separation and peak resolution. e-nps.or.kr Validation according to established guidelines, such as those from the International Conference on Harmonisation (ICH), ensures the method's specificity, linearity, precision, and accuracy. mdpi.comnih.gov

A validated HPLC method has been established for the determination of this compound in Radix Stemonae. magtechjournal.com This method employs a reversed-phase column to separate this compound from other co-occurring alkaloids. The method's validation demonstrates its suitability for quality control, showing a strong linear relationship between concentration and detector response, as well as high accuracy in terms of recovery. magtechjournal.com The content of this compound was found to range from 0.22% to 0.36% in Stemona sessilifolia, while it was not detected in Stemona tuberose, highlighting the method's utility in distinguishing between different plant species. magtechjournal.com

| Parameter | Condition/Value |

|---|---|

| Chromatographic Column | Hypersil ODS |

| Mobile Phase | Acetonitrile (B52724) : 0.25% Aminic Acid Ammonium (B1175870) (25:75, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 305 nm |

| Linearity Range | 0.01480–189.6 µg |

| Correlation Coefficient (r) | 0.9996 |

| Average Recovery | 98.4% (RSD=1.51%) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis

For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies where analyte concentrations in biological fluids are often very low, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique combines the superior separation capabilities of liquid chromatography with the precise mass detection of tandem mass spectrometry, allowing for quantification at nanogram or even picogram levels per milliliter. nih.govnih.gov

A rapid and sensitive LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) method has been developed and validated for determining this compound in rat plasma. nih.gov The assay utilizes a C18 column for separation and a mass spectrometer operating in positive selected reaction monitoring (SRM) mode. nih.gov This mode enhances specificity by monitoring a specific precursor-to-product ion transition for the analyte. The method demonstrated excellent linearity and a low limit of quantification (LLOQ), making it highly suitable for detailed pharmacokinetic profiling of this compound following oral and intravenous administration. nih.gov

| Parameter | Value |

|---|---|

| Mass Transition (this compound) | m/z 418.2 → m/z 320.2 |

| Mass Transition (Internal Standard) | m/z 416.2 → m/z 342.2 |

| Linearity (r) | > 0.998 |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |

| Intra-day Precision (RSD, %) | 2.21–9.89% |

| Inter-day Precision (RSD, %) | 3.99–13.19% |

| Accuracy (RR, %) | 90.35–108.32% |

Mass Spectrometry for Metabolite Profiling and Identification

Understanding how a compound is metabolized in the body is crucial for interpreting its pharmacological activity and potential toxicity. Mass spectrometry, particularly high-resolution mass spectrometry, is an indispensable tool for identifying the structures of metabolites. plos.org

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q/TOF-MS)

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q/TOF-MS) has emerged as a powerful platform for metabolomics and the comprehensive profiling of constituents in complex mixtures. mdpi.comnih.gov This technique combines the high separation speed and resolution of UHPLC with the high mass accuracy and sensitivity of Q/TOF-MS. nih.govmdpi.com This allows for the rapid identification of known and unknown compounds by providing precise mass measurements of both parent ions and their fragments, which facilitates the determination of elemental compositions. mdpi.com

In the study of this compound, a UHPLC-Q/TOF-MS method was instrumental in identifying its metabolites in rats. nih.gov This approach enabled the structural characterization of a total of 10 metabolites, providing crucial insights into the biotransformation of the parent compound in vivo. nih.gov

Elucidation of Metabolic Pathways and Transformations of this compound (e.g., demethylation, hydrolysis, oxygenation)

Metabolic pathways describe the series of biochemical reactions that modify a foreign compound (xenobiotic) within an organism. For this compound, studies in rats have identified several key transformation pathways. nih.gov The analysis using UHPLC-Q/TOF-MS revealed that the primary metabolic routes involve demethylation, hydrolysis, and oxygenation. nih.gov

These transformations are common metabolic reactions. Demethylation involves the removal of a methyl group, while hydrolysis refers to the cleavage of chemical bonds by the addition of water, which could occur at the lactone rings characteristic of Stemona alkaloids. thieme-connect.com Oxygenation involves the addition of oxygen atoms to the molecule. A study on the metabolism of berberine, another plant alkaloid, similarly found that oxidative demethylation and demethylenation were major metabolic pathways. nih.gov The identification of these pathways for this compound is a critical step in understanding its disposition and clearance from the body. nih.gov

Quality Control and Standardization Methodologies for Botanical Extracts

The quality control and standardization of botanical extracts are essential to ensure their consistency, safety, and efficacy. researchgate.netresearchgate.net The chemical composition of plant-based products can vary significantly due to factors like species, geographical origin, and harvest time. researchgate.netresearchgate.net Standardization involves the use of validated analytical methods to quantify one or more marker compounds, which are chemically defined constituents that can be used to verify the identity and quality of the extract. researchgate.net

For botanical extracts containing this compound, such as those from Stemona sessilifolia and Stemona japonica, this compound itself serves as a key chemical marker. magtechjournal.com The development of a validated HPLC method for its quantification is a fundamental step in the quality control process. magtechjournal.com By establishing a reliable method to measure the concentration of this compound, manufacturers and regulatory bodies can ensure that different batches of the herbal material or its derived products contain a consistent amount of this principal alkaloid, thereby ensuring reproducible quality. magtechjournal.comresearchgate.net

Future Perspectives and Translational Research Avenues for Protostemonine

Elucidation of Undiscovered Biosynthetic Enzymes and Genetic Pathways

A fundamental gap in our understanding of protostemonine lies in its natural synthesis. The biosynthetic pathways for most Stemona alkaloids are not well understood, and the specific enzymes and genetic sequences responsible for constructing the intricate this compound scaffold are yet to be identified. fraunhofer.demdpi.com While the structural diversity of related alkaloids suggests complex transformations, including additional C-C linkages and oxygen-bridges within the core structure, the enzymatic machinery driving these steps is unknown. researchgate.net

Future research must prioritize the discovery of these novel enzymes. A combination of genetic and biochemical approaches will be essential. nih.gov Techniques such as target-guided genome mining of Stemona species, coupled with heterologous pathway reconstitution in host organisms like Saccharomyces cerevisiae or Aspergillus nidulans, could be powerful strategies. mdpi.comnih.gov Identifying the genes clustered with known alkaloid biosynthesis precursors can lead to the discovery of the complete enzymatic cascade. mdpi.com Elucidating this pathway is not only of fundamental biochemical interest but is also the first step toward the eventual biotechnological production of this compound and its derivatives. fraunhofer.denih.gov

Exploration of Novel Molecular Targets and Signaling Networks

The biological activities of this compound and its close relatives, such as didehydrostemofoline, have been noted, particularly their potent insecticidal effects. capes.gov.br However, the precise molecular targets and the downstream signaling networks modulated by these compounds are poorly defined. Understanding these interactions is critical for developing targeted applications and predicting potential off-target effects.

Future investigations should employ a range of modern pharmacological and chemical biology techniques to deconstruct the mechanism of action. High-throughput screening against panels of known receptors, enzymes, and ion channels could reveal initial leads. Furthermore, identifying the molecular targets of natural products can open new avenues for drug discovery, particularly for complex conditions where signaling pathways are aberrantly regulated. nih.gov Techniques like thermal proteome profiling or activity-based protein profiling in relevant cell lines or insect models treated with this compound could identify direct binding partners. Subsequent studies would then be needed to validate these targets and map their role within broader signaling cascades, such as MAP kinase or mTOR pathways, which are common targets for natural products. researchgate.netnih.gov

Design and Development of Next-Generation this compound-Based Therapeutic Leads